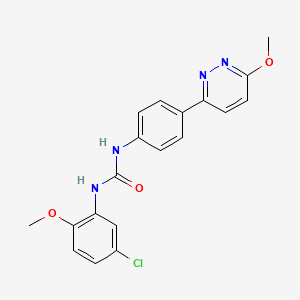

![molecular formula C27H22N4O4S B2542456 N-(2,3-二氢-1,4-苯并二氧杂环-6-基)-2-[(3-氧代-2-苯基-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫代]丙酰胺 CAS No. 1189430-79-2](/img/structure/B2542456.png)

N-(2,3-二氢-1,4-苯并二氧杂环-6-基)-2-[(3-氧代-2-苯基-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫代]丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

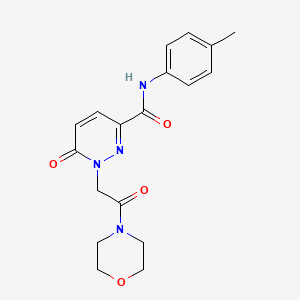

The compound "N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]propanamide" is a complex organic molecule that likely exhibits significant biological activity due to its structural features. The presence of a benzodioxin moiety, an imidazoquinazolinone core, and a propanamide linkage suggests a potential for interaction with various biological targets. Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound are related to those found in the synthesized molecules within the research, which have been evaluated for their antitumor, antimicrobial, and antifilarial activities.

Synthesis Analysis

The synthesis of complex quinazolinone derivatives, as seen in the provided papers, involves multi-step reactions that typically start with the formation of the quinazolinone core followed by various functionalization reactions. For example, the synthesis of 3-benzyl-substituted-4(3H)-quinazolinones involves the design and synthesis of novel compounds with subsequent evaluation for antitumor activity . Similarly, the synthesis of 2,3-disubstituted quinazoline-4(3H)-ones involves treating chloroacetyl amino benzoic acid with aminopyrimidines . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the benzodioxin and propanamide functionalities.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a bicyclic quinazolinone core, which is a common feature in many pharmacologically active compounds. The molecular docking studies of such compounds into the ATP binding site of enzymes like EGFR-TK and B-RAF kinase suggest that these molecules can mimic the binding mode of known inhibitors, such as erlotinib and PLX4032, indicating the importance of the quinazolinone scaffold in drug design . The compound , with its imidazoquinazolinone core, is likely to exhibit similar binding properties.

Chemical Reactions Analysis

The chemical reactivity of quinazolinone derivatives can be influenced by the presence of various substituents. For instance, the alkylation of benzimidazo[1,2-c]quinazoline-thiones leads to S-alkyl derivatives, which are of interest due to their biological activities . The compound , with a thioether linkage, may undergo similar alkylation reactions, potentially altering its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are determined by their molecular structure. The presence of multiple aromatic systems and heteroatoms within these compounds typically results in high thermal stability and a range of solubility profiles depending on the nature of the substituents. The compounds synthesized in the studies exhibit potent inhibitory action against bacterial strains and show antioxidant potential, as evidenced by DPPH assay results . These properties are crucial for the development of new drugs and could be relevant to the compound , given its structural similarities.

科学研究应用

合成和结构分析

研究导致了包括喹唑啉衍生物在内的化合物的新合成,显示出有效且选择性的 α1-肾上腺素受体拮抗作用,表明其作为抗高血压药的潜力 (J. Chern 等人,1993)。这些发现强调了结构分析在开发新治疗剂中的重要性。类似地,苯并咪唑并[1,2-c]喹唑啉-6(5H)-硫酮的合成突出了它们作为生物活性物质的兴趣,为发现具有稠合苯并咪唑体系的药物前体提供了一条途径 (A. Ivachtchenko 等人,2002)。

药理学评价

三环稠合喹唑啉和 1,2,4-苯并噻二嗪 1,1-二氧化物作为潜在的 α1-肾上腺素受体拮抗剂的药理学评价揭示了这些化合物对 α1-肾上腺素受体的亲和力和选择性,表明它们在管理高血压等疾病方面的治疗潜力 (J. Chern 等人,1998)。

生物活性

研究还集中在喹唑啉酮衍生物的生物活性上,探索它们的抗菌和抗肿瘤特性。例如,新型 N-环烷基-(环烷基芳基)-2-[(3-R-2-氧代-2H-[1,2,4]三嗪并[2,3-c]喹唑啉-6-基)硫代]乙酰胺已显示出有希望的体外抗癌和抗菌活性,表明它们作为开发新治疗剂的先导物的潜力 (G. Berest 等人,2011)。

抗氧化和抗菌潜力

对新合成的喹唑啉-4(3H)-酮的抗菌和抗氧化潜力的探索强调了该化合物对细菌菌株的有效性及其显着的自由基清除活性。这表明它在开发针对感染和与氧化应激相关的疾病的治疗中的应用 (Ashok Kumar 等人,2011)。

属性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N4O4S/c1-16(25(32)28-18-11-12-21-22(15-18)35-14-13-34-21)36-27-29-20-10-6-5-9-19(20)24-30-23(26(33)31(24)27)17-7-3-2-4-8-17/h2-12,15-16,23H,13-14H2,1H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGAPUJSIFHOPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=C(C=C1)OCCO2)SC3=NC4=CC=CC=C4C5=NC(C(=O)N53)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

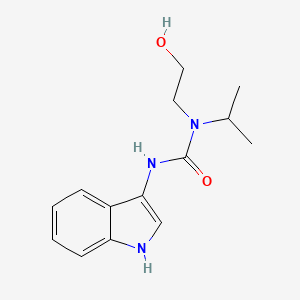

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide](/img/structure/B2542373.png)

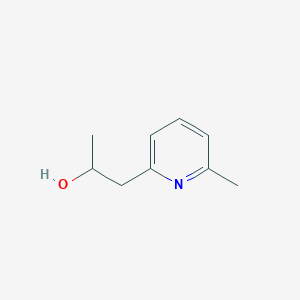

![benzyl N-{3-[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]propyl}carbamate](/img/structure/B2542380.png)

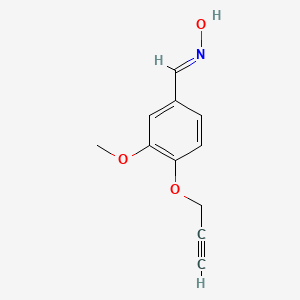

![N-benzyl-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542384.png)

![2-[1-(1H-Imidazole-5-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2542388.png)

![1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2542392.png)

![1-(2,5-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2542395.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyrazin-2-yl)methanone](/img/structure/B2542396.png)